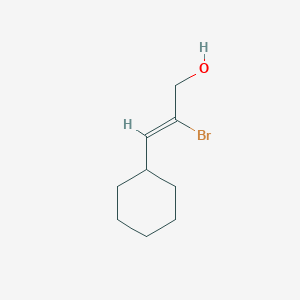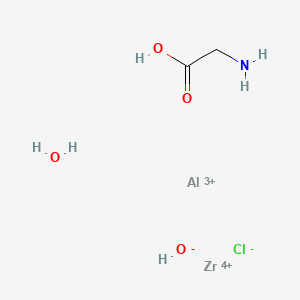
Sitagliptin FP Impurity B
Overview
Description
Sitagliptin FP Impurity B, also known as this compound, is a useful research compound. Its molecular formula is C16 H13 F6 N5 O2 and its molecular weight is 421.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetics and Therapeutic Applications
Sitagliptin's classification as a BCS Class 1 drug highlights its high solubility and permeability, suggesting that impurities derived from it may also possess significant pharmacological considerations. The biowaiver monograph for sitagliptin phosphate monohydrate supports the use of BCS-based waivers for bioequivalence studies, underscoring the importance of understanding the physicochemical properties of sitagliptin and its impurities (Charoo et al., 2021).
Combination Therapies
The effectiveness of sitagliptin in combination therapies, particularly with pioglitazone, provides insights into how its impurities may interact with other antidiabetic agents. These combinations have been shown to offer additive efficacy in reducing blood glucose, which might indicate that impurities like Sitagliptin FP Impurity B could influence the drug's overall pharmacological profile and its interactions with other medications (Mikhail, 2008).
Analytical and Bio-Analytical Methods
Analytical methods for sitagliptin, including spectroscopic and chromatographic techniques, are crucial for identifying and quantifying impurities. Such methodologies ensure the quality and safety of sitagliptin-containing medications, making it imperative to understand the analytical profiles of impurities like this compound (Balamurugan et al., 2018).
Clinical Pharmacokinetics
The comparative pharmacokinetics of dipeptidyl peptidase-4 inhibitors, including sitagliptin, emphasize the significance of absorption, distribution, metabolism, and excretion (ADME) properties. Understanding the ADME profile of this compound could be crucial for assessing its impact on the drug's efficacy and safety (Golightly et al., 2012).
Mechanism of Action
- Role : DPP-4 normally inactivates incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). By inhibiting DPP-4, Sitagliptin FP Impurity B enhances the effects of these incretins, leading to increased insulin secretion and decreased glucagon release .
- Resulting Changes : Inhibition of DPP-4 leads to prolonged action of GLP-1 and GIP. GLP-1 enhances insulin secretion, suppresses glucagon release, and promotes satiety, ultimately improving glycemic control .
- Downstream Effects : Increased insulin availability and reduced glucagon contribute to better blood sugar regulation .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Sitagliptin, the parent compound of Sitagliptin FP Impurity B, is a prescription drug used to control high blood sugar in patients with type 2 diabetes mellitus . It could be dangerous for patients with this condition to stop taking their sitagliptin without first talking to their health care professional .
Biochemical Analysis
Biochemical Properties
Sitagliptin FP Impurity B plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with dipeptidyl peptidase-4, an enzyme that degrades incretin hormones. By inhibiting dipeptidyl peptidase-4, this compound indirectly increases the levels of incretin hormones, which in turn enhances insulin secretion and decreases glucagon production . This interaction is crucial for maintaining glucose homeostasis in diabetic patients.
Cellular Effects
This compound affects various types of cells and cellular processes. In pancreatic beta cells, it enhances insulin secretion in response to elevated blood glucose levels. In hepatocytes, it reduces glucagon production, thereby decreasing hepatic glucose output. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of dipeptidyl peptidase-4 and incretin hormones . These effects contribute to improved glucose tolerance and overall metabolic control.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with dipeptidyl peptidase-4. By inhibiting this enzyme, this compound prevents the degradation of incretin hormones, leading to increased insulin secretion and decreased glucagon production. This enzyme inhibition is a key aspect of its mechanism of action, which ultimately results in improved glycemic control . Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in glucose metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on glucose metabolism and insulin secretion.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits dipeptidyl peptidase-4 and improves glycemic control without significant adverse effects. At high doses, this compound may cause toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to glucose homeostasis. It interacts with dipeptidyl peptidase-4, leading to increased levels of incretin hormones and enhanced insulin secretion. Additionally, this compound may affect other metabolic pathways by modulating the activity of enzymes and cofactors involved in glucose metabolism . These interactions can influence metabolic flux and metabolite levels, contributing to improved glycemic control.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic effects . Understanding these transport and distribution mechanisms is essential for optimizing its pharmacokinetic properties.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells can affect its interactions with biomolecules and its overall biological activity
Properties
IUPAC Name |
(10R)-3-(trifluoromethyl)-10-[(2,4,5-trifluorophenyl)methyl]-5,6,7,9,10,11-hexahydro-[1,2,4]triazolo[3,4-c][1,4,7]triazecine-8,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F6N5O2/c17-9-6-11(19)10(18)4-7(9)3-8-5-12(28)23-1-2-27-13(14(29)24-8)25-26-15(27)16(20,21)22/h4,6,8H,1-3,5H2,(H,23,28)(H,24,29)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUCSNDPMOGZTM-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)C(=O)NC(CC(=O)N1)CC3=CC(=C(C=C3F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)C(=O)N[C@@H](CC(=O)N1)CC3=CC(=C(C=C3F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F6N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2088771-61-1 | |
| Record name | Sitagliptin triazecine analog | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2088771611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SITAGLIPTIN TRIAZECINE ANALOG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EV5E35ZMR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











